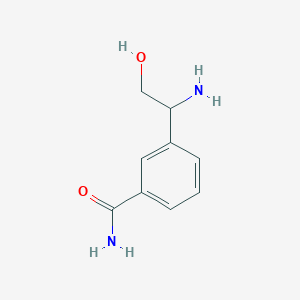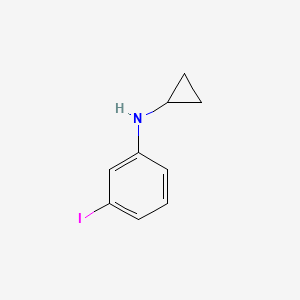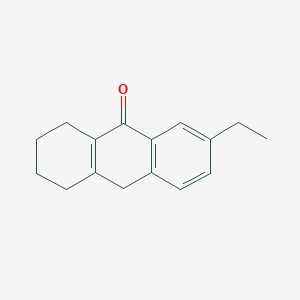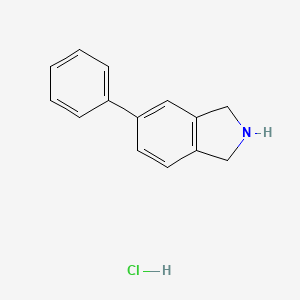
5-Phenylisoindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylisoindoline hydrochloride is an organic compound belonging to the isoindoline family Isoindolines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylisoindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isoindoline derivatives. Common starting materials include phthalic anhydride and aniline.
Cyclization: The reaction between phthalic anhydride and aniline under acidic conditions leads to the formation of isoindoline derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the nitrogen atom can be functionalized.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides of 5-Phenylisoindoline.
Reduction: Secondary amines.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Phenylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research explores its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It finds applications in the development of dyes, pigments, and polymers due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 5-Phenylisoindoline hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylisoindoline-1,3-dione: Another isoindoline derivative with different functional groups.
5-Amino-2-phenylisoindoline-1,3-dione: Contains an amino group, altering its reactivity and applications.
Uniqueness
5-Phenylisoindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C14H14ClN |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
5-phenyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C14H13N.ClH/c1-2-4-11(5-3-1)12-6-7-13-9-15-10-14(13)8-12;/h1-8,15H,9-10H2;1H |
Clave InChI |
NTFGSIASEVKBBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C=C(C=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


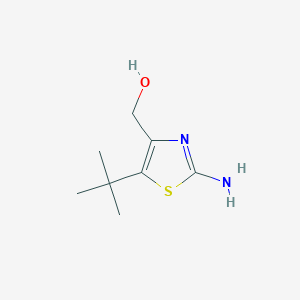
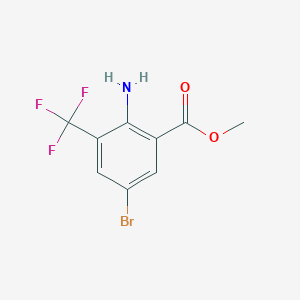

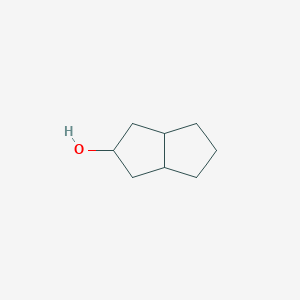
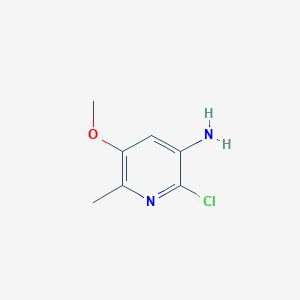
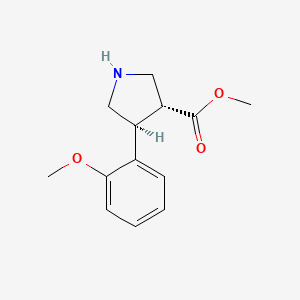
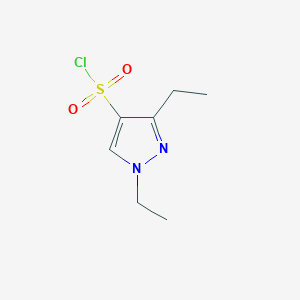
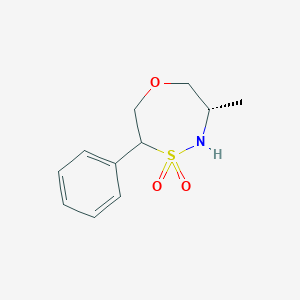
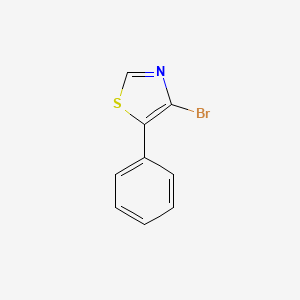
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
